3-(1H-Indol-2-YL)-1H-pyrazol-4-amine

Description

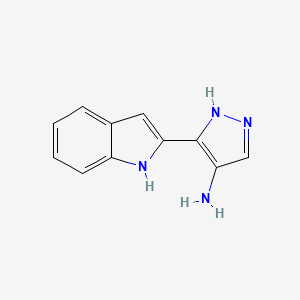

Structure

3D Structure

Properties

CAS No. |

784193-36-8 |

|---|---|

Molecular Formula |

C11H10N4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-(1H-indol-2-yl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H10N4/c12-8-6-13-15-11(8)10-5-7-3-1-2-4-9(7)14-10/h1-6,14H,12H2,(H,13,15) |

InChI Key |

TVLMZSGALPVODQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=C(C=NN3)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 1h Indol 2 Yl 1h Pyrazol 4 Amine Derivatives

Methodological Frameworks for SAR Elucidation

The journey to deciphering the SAR of 3-(1H-indol-2-yl)-1H-pyrazol-4-amine derivatives is underpinned by systematic and often technologically advanced methodological frameworks. These strategies are designed to efficiently navigate the vast chemical space to identify compounds with enhanced potency and selectivity.

Rational Design of Compound Libraries for SAR Profiling

The cornerstone of modern SAR studies is the rational design of compound libraries. This approach moves beyond random screening, employing structural knowledge and computational predictions to create a focused collection of molecules with a higher probability of desired biological activity. For scaffolds like indolyl-pyrazoles, libraries are often designed to explore specific chemical features.

One common strategy involves the synthesis of a diverse set of analogues by introducing a variety of substituents at key positions on the indole (B1671886) and pyrazole (B372694) rings. mdpi.com This allows for a systematic evaluation of how different functional groups impact the target interaction. For instance, a library might be created to include a range of substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk (small to large groups) to probe the requirements of the biological target's binding site. researchgate.net

The synthesis of these libraries can be achieved through various chemical strategies, including multi-component reactions which allow for the rapid generation of a diverse set of products from simple starting materials. nih.gov For example, a series of 1,3-diarylpyrazoles can be synthesized through the reductive amination of aldehyde derivatives with a variety of amines, allowing for the introduction of diverse side chains. mdpi.com This systematic approach ensures that the resulting SAR data is comprehensive and can guide further optimization efforts.

Integration of Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. ijsdr.org

For indolyl-pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. mdpi.com This provides a detailed picture of the ligand-receptor interactions and guides the rational design of new derivatives with improved properties. nih.gov For instance, a 3D-QSAR study on pyrazole derivatives acting as kinase inhibitors can reveal the importance of specific substitutions for enhancing binding affinity. ijsdr.org These computational models, when used in conjunction with experimental data, significantly accelerate the drug discovery process. mdpi.com

Influence of Substituent Patterns on the Indole Moiety on Biological Efficacy

The indole nucleus is a prevalent scaffold in many biologically active compounds and its substitution pattern plays a critical role in modulating the efficacy of 3-(1H-indol-2-yl)-1H-pyrazol-4-amine derivatives.

Positional Effects of Indole Substituents

The position of a substituent on the indole ring can have a profound impact on biological activity. This is often due to the specific interactions the substituent makes within the binding pocket of the target protein. For instance, in a series of pyrazino[1,2-a]indole (B3349936) derivatives, the introduction of substituents at various positions on the indole ring led to comparable yields, indicating the synthetic feasibility of exploring positional isomers. researchgate.net In another study on pyrazole derivatives, an ortho substitution on a phenyl ring attached to the pyrazole was found to be important for selectivity over a related kinase. mdpi.com While not directly on the indole ring, this highlights the principle that the spatial arrangement of substituents is crucial for achieving selectivity.

Electronic and Steric Contributions of Substituents on Indole

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents on the indole ring are fundamental to their interaction with biological targets. Research on pyrazino[1,2-a]indole derivatives has shown that both electron-donating and electron-withdrawing substituents on the indole ring are well-tolerated in the synthesis, allowing for a broad exploration of electronic effects. researchgate.net In a study of melatonin (B1676174) analogs, which contain an indole core, the specific nature of the substituents was found to be critical for their activity. nih.gov

The following table illustrates how different substituents on the indole moiety of related compounds can influence their biological activity.

| Compound ID | Indole Substituent | Biological Activity (IC₅₀) | Target | Reference |

| HD02 | H | Not specified, but showed remarkable cytotoxic activities | Various cancer cell lines | acs.org |

| HD05 | H | Showed significant activity against leukemia (78.76% growth inhibition) | Leukemia cells | acs.org |

| HD12 | H | Showed remarkable cytotoxic activities | Various cancer cell lines | acs.org |

| Compound with 4-chlorophenyl | H | Not specified, but part of an active series | EGFR | acs.org |

This table presents data for pyrazolinyl-indole derivatives, which are structurally related to the topic compound.

Effects of Pyrazole Ring Modifications on Biological Activity

The pyrazole ring is a key component of the 3-(1H-indol-2-yl)-1H-pyrazol-4-amine scaffold, and modifications to this ring system can significantly alter biological activity. The unsubstituted N-H of the pyrazole can act as a hydrogen bond donor, a crucial interaction for binding to many protein kinases. mdpi.com

SAR studies on various pyrazole-containing compounds have demonstrated the importance of the substitution pattern on this ring. For example, in a series of 1,3-diarylpyrazoles, modifications at the 1-, 3-, and 4-positions of the pyrazole core were explored to investigate their influence on cytotoxicity and antiparasitic activity. mdpi.com In another study on pyrazole-based kinase inhibitors, it was found that a methyl group on the pyrazole ring was significant for high potency. mdpi.com

The following table provides examples of how modifications to the pyrazole ring in related structures can impact their biological efficacy.

| Compound ID | Pyrazole Modification | Biological Activity (IC₅₀) | Target | Reference |

| Compound 7a | N-phenyl-3-(phenylamino)-4-carboxamide | 6.1 ± 1.9 μM | HepG2 cancer cell line | |

| Compound 7b | 3-(phenylamino)-N-(4-methylphenyl)-4-carboxamide | 7.9 ± 1.9 μM | HepG2 cancer cell line | |

| 1,3-diarylpyrazole analogue | Varied substituents at R-position | Varied cytotoxicity and antiparasitic activity | Various | mdpi.com |

| Pyrazolinyl-indole with p-tolyl at C3 | 3-(p-tolyl) | Remarkable cytotoxic activities | Various cancer cell lines | acs.org |

This table presents data for various pyrazole-indole hybrids and related structures.

Structure-Activity Relationships of Pyrazole Substituents (N1, C3, C4, C5)

The biological activity of indole-pyrazole hybrids is highly sensitive to the nature and position of substituents on the pyrazole ring. Modifications at the N1, C3, C4, and C5 positions have been shown to significantly modulate the potency and selectivity of these compounds for various biological targets.

N1-Position: Substitution at the N1 position of the pyrazole ring is a critical determinant of activity. For instance, in a series of pyrazole-based cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be a requirement for potent and selective activity. nih.govrdd.edu.iq In other series, the introduction of lipophilic moieties such as methyl or phenyl groups at this position led to a decrease in inhibitory activity against certain enzymes. nih.gov Conversely, some studies show that N1-acylation with various groups can lead to potent compounds; for example, pyrazoline derivatives with acyl groups at N1 have demonstrated significant anticancer effects. mdpi.com

C3-Position: The C3 position, often occupied by the indole ring in the parent scaffold, is crucial. However, when considering derivatives where this position is further substituted or part of a different pyrazole core, its substitution pattern is vital. For example, a carboxamido group at the C3 position is a key structural requirement for the CB1 antagonistic activity of certain pyrazole derivatives. nih.govrdd.edu.iq Syntheses have been developed to introduce functionalized side chains at the C3 position, such as chloromethyl or chloroethyl groups, which can serve as precursors for further modifications, thereby generating a diverse library of compounds for SAR studies. researchgate.net

C4-Position: The C4 position of the pyrazole ring also influences biological outcomes. In some pyrazole derivatives, substitution at C4 with a methyl group has been noted in potent compounds like the CB1 antagonist SR141716A. nih.govrdd.edu.iq In a series of indole-3-pyrazole-5-carboxamide analogues, the pyrazole C4-H is a notable feature in the active compounds. nih.gov

C5-Position: The C5 position is another key site for modification. For CB1 antagonists, a para-substituted phenyl ring at the C5 position is essential for high potency. nih.govrdd.edu.iq The most potent compound in one series featured a p-iodophenyl group at this position. nih.govrdd.edu.iq In studies of meprin inhibitors, the introduction of substituents with varying sizes, such as methyl, benzyl, or cyclopentyl groups at the C3(5) position, resulted in differential activity, with the cyclopentyl moiety showing activity similar to an unsubstituted phenyl group. nih.gov

The following table summarizes the influence of substituents at various positions on the pyrazole ring.

| Position | Substituent Type | Impact on Activity | Reference |

| N1 | 2,4-Dichlorophenyl | Essential for potent CB1 antagonism | nih.govrdd.edu.iq |

| Methyl, Phenyl (lipophilic) | Decreased activity against meprins | nih.gov | |

| Acyl groups | Potent anticancer activity | mdpi.com | |

| C3 | Carboxamido | Key for CB1 antagonistic activity | nih.govrdd.edu.iq |

| Functionalized side chains | Allows for diverse modifications | researchgate.net | |

| C4 | Methyl | Present in potent CB1 antagonists | nih.govrdd.edu.iq |

| C5 | para-Substituted Phenyl | Essential for high-potency CB1 antagonism | nih.govrdd.edu.iq |

| Cyclopentyl | Maintained high activity against meprins | nih.gov | |

| Methyl, Benzyl | Decreased activity against meprins | nih.gov |

Impact of Heteroaryl Group Modifications on Pyrazole

The nature of the aryl or heteroaryl group attached to the pyrazole core significantly influences the compound's biological activity and selectivity. While the focus is on the indole moiety, understanding the effects of other heteroaryl groups provides valuable SAR insights.

In studies of 3,5-disubstituted pyrazoles, the variation of the aryl groups is a key strategy. For example, 3,5-diphenylpyrazoles show high inhibitory activity against certain metalloproteases. nih.gov The introduction of different functionalizations on these phenyl rings, such as chloro or nitro groups, has been shown to enhance anti-inflammatory and anticancer activities. nih.gov Modifying the second aryl moiety can also affect off-target selectivity; for instance, a pyrazole bearing two benzodioxolane moieties exhibited higher inhibition of related metalloproteases compared to the diphenyl analogue. nih.gov These findings underscore that not only the presence of an aromatic system but also its specific electronic and steric properties are critical for dictating the pharmacological profile of the compound.

Role of Linker and Bridging Moieties in Indole-Pyrazole SAR

Comparison of Direct Linkage Versus Spacer-Linked Hybrids

Indole-pyrazole hybrids can be broadly categorized into two classes: direct-linked and spacer-linked hybrids. sciensage.info In direct-linked hybrids, the indole and pyrazole rings are directly connected. The position of this linkage on the indole ring (e.g., indole-C2, -C3, etc.) further defines the subclass of the hybrid. sciensage.info

In spacer-linked hybrids, a flexible or rigid linker connects the two heterocyclic systems. sciensage.info This spacer can be an amide, carbonyl, methylene, or other chemical group. The presence of a spacer provides greater conformational freedom, which can be advantageous for optimizing interactions with a biological target. For example, a series of 1-(4-methoxybenzyl)indol-3-ylmethanones, where a carbonyl group acts as a linker, has been synthesized and evaluated for antitumor activity. researchgate.net Similarly, indole-3-pyrazole-5-carboxamide analogues, featuring an amide linker, have shown potent anticancer activities. nih.gov The choice between a direct linkage and a spacer, and the nature of the spacer itself, are critical design elements that can lead to synergistic pharmacological activities not observed with the individual pharmacophores. sciensage.info

| Linkage Type | Description | Potential Advantage | Reference |

| Direct-Linked | Indole and pyrazole rings are directly bonded. | Rigid structure, defined orientation. | sciensage.info |

| Spacer-Linked | A chemical moiety (e.g., -CO-, -CONH-) connects the two rings. | Increased conformational flexibility, potential for additional binding interactions. | nih.govresearchgate.netsciensage.info |

Conformational Aspects and Their Correlation with Activity

The three-dimensional conformation of indole-pyrazole derivatives is intrinsically linked to their biological activity. The relative orientation of the two heterocyclic rings, governed by the nature of the linker and steric hindrance from substituents, determines how the molecule fits into the binding site of a protein target.

Molecular docking studies are frequently employed to understand these conformational preferences and their correlation with activity. nih.govsciensage.info For instance, in a series of indole-3-pyrazole-5-carboxamide analogues investigated as tubulin polymerization inhibitors, docking simulations were used to determine the possible binding modes within the colchicine (B1669291) site of tubulin. nih.gov These computational studies help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The conformation adopted by the molecule to achieve this optimal binding is crucial for its inhibitory potency.

No Publicly Available Data on the In Vitro Biological Activities of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available on the mechanistic investigations of the biological activities of the chemical compound 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine.

Extensive and repeated inquiries have failed to identify any published in vitro studies detailing the anti-cancer activity, cellular pathway modulation, or specific enzymatic target inhibition of this particular molecule. The requested detailed analysis, including data on apoptosis induction, cell cycle arrest, and inhibition of targets such as EGFR, p53-MDM2, and Topoisomerase-IIa, could not be compiled as no research data for this specific compound exists in the public domain.

While the broader class of indole-pyrazole compounds has been the subject of considerable research, with various derivatives showing a range of biological activities, these findings are not directly applicable to 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine. Scientific rigor dictates that data from structurally distinct analogues cannot be extrapolated to a compound for which no direct experimental evidence has been reported.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of specific research on 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine:

Mechanistic Investigations of Biological Activities of Indole Pyrazole Compounds: in Vitro Studies

Anti-Cancer Activity Profiling

In Vitro Target Identification and Validation

No data tables or detailed research findings for 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine could be generated.

Table of Mentioned Compounds

Since no specific data was found for the primary compound, no related compounds were discussed in the article, and therefore no table of compounds is presented.

Protein Kinase Inhibition

Indole-pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Certain pyrazole (B372694) derivatives are known to be effective kinase inhibitors. nih.gov For instance, pyrazole-based compounds have been developed as inhibitors of Akt kinase (protein kinase B), a key component of the PI3K-Akt-mTOR signaling pathway that governs cell survival, proliferation, and apoptosis. nih.gov Conformationally restricted analogues of known pyrazole-based Akt inhibitors have been synthesized to enhance biological activity and metabolic stability. nih.gov

Furthermore, pyrazole derivatives have shown inhibitory activity against Bcr-Abl kinase, a target for chronic myeloid leukemia (CML) treatment. nih.gov Some of these compounds feature an imidazo[1,2-b]pyridazine (B131497) nucleus. nih.gov Another pyrazole derivative, Asciminib (ABL-001), acts as a non-ATP competitive inhibitor of Bcr-Abl kinase with high potency. nih.gov

In the context of cyclin-dependent kinases (CDKs), a pyrazole derivative has been reported as an irreversible inhibitor of CDK14, with IC50 values of 88 nM in cell-free assays and 500 nM in whole-cell kinase assays. nih.gov This compound also demonstrated antiproliferative effects against the HCT116 colorectal cancer cell line. nih.gov

Additionally, pyrazolocarboxamides have been discovered as potent and selective inhibitors of receptor-interacting protein 2 (RIP2) kinase, a key player in inflammatory signaling pathways. nih.gov Fragment-based screening and structural design led to the development of these inhibitors, with specific substitutions on the pyrazole ring enhancing their selectivity and potency. nih.gov

While specific data on 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine is limited in this direct context, the broader class of indole-pyrazole compounds shows significant promise as kinase inhibitors targeting a range of enzymes implicated in disease.

Specific Receptor or Ion Channel Modulation

The interaction of indole-pyrazole compounds with specific receptors and ion channels is a key area of investigation. For example, derivatives of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid have been evaluated for their activity as endothelin-1 (B181129) (ET-1) antagonists. nih.gov In in vitro functional assays, several compounds in this series demonstrated significant efficacy, with some being as potent as the control, bosentan, at higher concentrations. nih.gov

In the realm of ion channels, the 5-HT3 receptor, a member of the Cys-loop ligand-gated ion channel (LGIC) superfamily, has been a focus. nih.gov Studies on Cl-indole have revealed a novel mechanism of action where it acts as a positive allosteric modulator of the 5-HT3A receptor. nih.gov Interestingly, Cl-indole alone does not activate the receptor but, in the presence of the natural agonist 5-HT, it produces tail currents upon the removal of 5-HT. nih.gov This suggests that the presence of an orthosteric agonist is necessary to reveal the full modulatory and agonistic actions of the compound. nih.gov

These findings highlight the ability of indole-based compounds to modulate the function of important physiological receptors and ion channels, suggesting a potential therapeutic application for indole-pyrazole derivatives in related disorders.

Anti-Inflammatory Activity Assessments

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Indole-pyrazole compounds have demonstrated significant anti-inflammatory properties through various mechanisms.

Modulation of Pro-Inflammatory Cytokines (e.g., IL-6, TNF-α)

A key aspect of the anti-inflammatory effects of indole-pyrazole compounds is their ability to modulate the production of pro-inflammatory cytokines. Cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central mediators of the inflammatory response. citeab.com

Novel pyrazole analogs have been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression. nih.gov One particular compound significantly reduced the levels of IL-1β, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This effect was dose-dependent, with the highest inhibition observed at a 50-µM concentration. nih.gov The inhibition of pro-inflammatory cytokine release is likely due to the compound's ability to suppress NF-κB activity. nih.gov

Another study reported that a series of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives exhibited promising IL-6 inhibitory activity in assays measuring TNF-α and IL-6 inhibition. nih.gov

The ability of these compounds to decrease the production of key pro-inflammatory cytokines underscores their potential as anti-inflammatory agents.

Inhibition of Key Enzymes in Inflammatory Cascades (e.g., p38MAPK, VEGFR-2)

Indole-pyrazole derivatives also exert their anti-inflammatory effects by inhibiting key enzymes involved in inflammatory signaling pathways.

One such target is the p38 mitogen-activated protein kinase (p38MAPK). The survival of endothelial cells, mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), has been shown to be critically dependent on the inhibition of p38 MAPK. nih.gov Activation of VEGFR-2 can prevent apoptosis in endothelial cells by inhibiting the phosphorylation of p38 MAPK, which in turn reduces caspase-3 activity. nih.gov

Furthermore, dual inhibitors of Fibroblast Growth Factor Receptor (FGFR) and VEGFR-2 have been developed using knowledge- and structure-based design. nih.gov A molecule with a 3-benzimidazol-5-pyridine alkoxy-1H-indole scaffold showed significant inhibitory activity against both VEGFR-2 and FGFR1. nih.gov Other derivatives have also demonstrated potent dual inhibitory activity against both VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR). nih.gov

A specific pyrazole-indole conjugate, compound 14b, has demonstrated potent anti-inflammatory activity by inhibiting the enzymes COX-1, COX-2, and 5-LOX, with IC50 values of 5.44 ± 0.03 µg/mL, 5.37 ± 0.04 µg/mL, and 7.52 ± 0.04 µg/mL, respectively. mdpi.comnih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-indole conjugate 14b | COX-1 | 5.44 ± 0.03 | mdpi.comnih.govresearchgate.net |

| Pyrazole-indole conjugate 14b | COX-2 | 5.37 ± 0.04 | mdpi.comnih.govresearchgate.net |

| Pyrazole-indole conjugate 14b | 5-LOX | 7.52 ± 0.04 | mdpi.comnih.govresearchgate.net |

Antimicrobial Activity Evaluations (Antibacterial, Antifungal, Antiviral)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-pyrazole derivatives have been investigated for their potential to combat a range of microbial infections. nih.gov

Efficacy Against Specific Bacterial and Fungal Strains

Several studies have demonstrated the efficacy of indole-pyrazole compounds against various bacterial and fungal strains.

One study investigated pyrazolo-pyrazole derivatives containing an indole (B1671886) moiety for their antimicrobial activity. researchgate.net The best results were observed when the indole ring was substituted with chlorine atoms, showing activity against E. coli, Bacillus subtilis, Streptococcus pneumoniae, Aspergillus niger, and Candida albicans. researchgate.net Another synthesized pyrazolyl-indole derivative was found to be potent against E. coli and Streptococcus pneumoniae, with inhibition zones of 14.5 and 18 mm, respectively, at a concentration of 50 µg. researchgate.net

A series of newly synthesized indole-pyrazole derivatives were screened for their antibacterial activity. Compounds 5a and 5b from this series showed good activity against S. aureus, E. Coli, and B. subtilis when compared to the standard drug Gentamicin. Against the fungi A. niger and C. albicans, compounds 3a, 5a, and 5b demonstrated good activity compared to the standard Nystatin.

Further research on indole functionalized pyrazoles showed that some compounds exhibited moderate to good activity against both gram-positive and gram-negative bacteria, as well as moderate antifungal activity. ijpsr.com

The table below summarizes the minimum inhibitory concentration (MIC) values for selected indole-pyrazole derivatives against various microbial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indazole Derivative 2 | E. faecalis | - | nih.gov |

| Indazole Derivative 3 | E. faecalis | - | nih.gov |

| Indazole Derivative 5 | S. aureus | 64 - 128 | nih.gov |

| Indazole Derivative 5 | S. epidermidis | 64 - 128 | nih.gov |

| Pyrazoline Compound 9 | Staphylococcus sp. (MDR) | 4 | nih.gov |

| Pyrazoline Compound 9 | Enterococcus sp. (MDR) | 4 | nih.gov |

| Thiazolo-pyrazole derivative 17 | MRSA | 4 | nih.gov |

| Pyrazole-thiazole hybrid 10 | General Bacteria | 1.9 - 3.9 | nih.gov |

| Imidazo-pyridine substituted pyrazole 18 | Gram-positive & Gram-negative bacteria | <1 (except MRSA) | nih.gov |

These results indicate that the indole-pyrazole scaffold is a promising starting point for the development of novel antimicrobial agents with a broad spectrum of activity.

Proposed Mechanisms of Antimicrobial Action

The emergence of multidrug-resistant bacterial strains necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. mdpi.com Indole-pyrazole derivatives have shown promise in this area, with research suggesting several potential modes of antibacterial action.

One of the primary proposed mechanisms is the inhibition of DNA gyrase . nih.gov This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. Molecular docking studies have indicated that certain indole-attached imines of pyrazole are potent inhibitors of DNA gyrase, with some compounds showing significant activity against drug-resistant strains of E. coli. nih.gov The pyrazole nucleus is considered a "biologically privileged" N-heteroaromatic compound, contributing to its wide range of pharmacological properties, including antibacterial activities. ekb.eg

Another potential target for indole-pyrazole compounds is dihydrofolate reductase (DHFR) . nih.gov DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to bacterial cell death. One study on an indolyl derivative containing an aminoguanidinium moiety demonstrated notable inhibition of DHFR in vitro, suggesting this as a plausible mechanism of action. nih.gov

Furthermore, some indole derivatives have been shown to induce depolarization of the bacterial membrane and disrupt its integrity . nih.gov This mechanism leads to the leakage of cellular contents and a rapid bactericidal effect. The lipophilic nature of the indole ring combined with the chemical properties of the pyrazole moiety may facilitate interaction with and disruption of the bacterial cell membrane.

It is important to note that the exact mechanism of antimicrobial action can be influenced by the specific substitutions on the indole and pyrazole rings. nih.gov The following table summarizes the proposed antimicrobial mechanisms for indole-pyrazole compounds based on available research.

| Proposed Mechanism | Target Enzyme/Process | Bacterial Species (Example) | Reference |

| DNA Gyrase Inhibition | DNA Gyrase | E. coli | nih.gov |

| Dihydrofolate Reductase (DHFR) Inhibition | Dihydrofolate Reductase | K. pneumoniae | nih.gov |

| Membrane Disruption | Bacterial Cell Membrane | K. pneumoniae | nih.gov |

Other Biological Activities under Investigation (e.g., Antidiabetic, Antioxidant)

Beyond their antimicrobial properties, indole-pyrazole compounds, including derivatives structurally related to 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine, are being explored for other therapeutic applications. In vitro studies have highlighted their potential as antidiabetic and antioxidant agents.

Antidiabetic Activity:

Several studies have investigated the antidiabetic potential of indole-pyrazole derivatives, primarily focusing on the inhibition of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. Their inhibition can help to control postprandial hyperglycemia, a common feature of type 2 diabetes.

For instance, a series of indeno[1,2-c]pyrazol-4(1H)-ones were evaluated for their inhibitory activity against α-glucosidase and α-amylase. nih.gov Some of these compounds exhibited potent inhibition, with IC50 values comparable to or even better than the standard drug, acarbose. nih.govjournaljpri.com The following table presents data from a study on the α-glucosidase inhibitory activity of selected indeno[1,2-c]pyrazol-4(1H)-one derivatives.

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| 4e | 12.5 | 76.41 | 6.71 |

| 25 | 79.13 | ||

| 50 | 82.76 | ||

| 4i | 12.5 | 67.02 | 11.90 |

| 25 | 86.27 | ||

| 50 | 90.47 | ||

| 100 | 94.52 | ||

| Acarbose (Standard) | - | - | 9.35 |

Data sourced from a study on indeno[1,2-c]pyrazol-4(1H)-ones. nih.gov

The synthesis of novel pyrazoline fused indole derivatives has also yielded compounds with moderate in vitro antidiabetic activity against α-glucosidase. journaljpri.com

Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. The antioxidant potential of indole-pyrazole compounds has been investigated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govresearchgate.net

Studies on various pyrazole derivatives have demonstrated their capacity to scavenge free radicals. For example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were tested for their antioxidant activity, with some compounds showing significant radical scavenging rates. researchgate.net Similarly, certain pyrazole-based sulfonamide derivatives have also exhibited potent antioxidant activity. nih.gov The antioxidant capacity is often attributed to the ability of the indole and pyrazole rings to donate hydrogen atoms or electrons to stabilize free radicals.

The following table showcases the antioxidant activity of selected pyrazolic compounds from a study using the DPPH radical scavenging assay.

| Compound | Concentration (mg/mL) | Antioxidant Activity (%) |

| 8 | 80 | 96.64 |

| 1 | 80 | 77.31 |

| 10 | 80 | 71.71 |

| 3 | 80 | 58.79 |

| 4 | 80 | 49.57 |

| Ascorbic Acid (Standard) | 1.8 | Optimum Effect |

Data sourced from a study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. researchgate.net

Computational and Theoretical Chemistry Studies of 3 1h Indol 2 Yl 1h Pyrazol 4 Amine and Its Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This technique is crucial for understanding how a ligand, such as a pyrazole (B372694) derivative, might interact with a protein's binding site. nih.govnih.gov

Prediction of Binding Affinities and Molecular Recognition

One of the primary goals of molecular docking is to predict the binding affinity between a ligand and a protein target. nih.govnih.gov This is often quantified as a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable and potent interaction. nih.gov For instance, docking studies on various pyrazole derivatives have been performed against targets like receptor tyrosine kinases and protein kinases to screen for potential inhibitors. nih.gov

In these studies, compounds are evaluated based on their calculated binding energies and inhibition constants (Ki). For example, certain pyrazole derivatives have shown promising binding energies when docked against key cancer-related proteins such as VEGFR-2, Aurora A, and CDK2. nih.gov These predictions are instrumental in prioritizing compounds for synthesis and biological testing. nih.govarxiv.orgbiorxiv.orgbiorxiv.org

Table 1: Sample Predicted Binding Affinities of Pyrazole Analogs Against Kinase Targets

| Compound/Analog | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 |

Data sourced from a molecular docking study on pyrazole derivatives. nih.gov

Elucidation of Key Binding Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond predicting affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov For heterocyclic compounds containing indole (B1671886) and pyrazole rings, these interactions are particularly important.

Hydrogen Bonding: The amine (-NH2) and N-H groups in the pyrazole and indole moieties can act as hydrogen bond donors, while the nitrogen atoms in the rings can act as acceptors. Docking studies on pyrazole-carboxamide analogs, for example, revealed crucial hydrogen bonds with amino acid residues in the active site of carbonic anhydrase isozymes. nih.gov

π-π Stacking: The aromatic indole and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov

Understanding this interaction fingerprint is key to designing analogs with improved specificity and affinity.

Identification of Active Site Topography and Critical Residues

Docking simulations provide a detailed map of the protein's active site, showing how a ligand fits within its topographical features. rsc.org This analysis helps identify critical amino acid residues that are essential for binding. For example, in studies of pyrazole-chalcone conjugates as tubulin polymerization inhibitors, docking simulations identified the colchicine-binding site as the target. nih.gov The simulations showed specific interactions, such as hydrogen bonding with the Cys-241 residue, which are known to be critical for the activity of colchicine-site inhibitors. nih.gov By identifying these key residues, researchers can design new analogs that optimize interactions within this specific pocket to enhance biological activity. nih.govrsc.org

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to calculate a molecule's geometric and electronic properties, offering deep insights into its stability, reactivity, and spectroscopic characteristics. nih.govnih.gov

Optimized Molecular Geometries and Conformational Analysis

A fundamental application of DFT is the determination of a molecule's optimized geometry—the lowest energy arrangement of its atoms. nih.govripublication.com This is achieved by calculating forces on the atoms and minimizing them, resulting in a stable conformation. For complex molecules like indole-pyrazole hybrids, DFT can predict bond lengths, bond angles, and dihedral angles. ripublication.com For instance, in a study of an indole-chalcone analog, DFT calculations at the B3LYP/6-311G++(d,p) level were used to generate the optimized structure, which was then compared with experimental X-ray diffraction data. nih.gov This conformational analysis is critical because a molecule's three-dimensional shape dictates how it can interact with a biological target.

Table 2: Sample Optimized Geometric Parameters for a Pyrazole-Pyridine Analog

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 | 1.3475 Å |

| Bond Length | N2-C3 | 1.3297 Å |

| Bond Length | C3-C4 | 1.4136 Å |

| Bond Length | C4-C5 | 1.3797 Å |

| Bond Angle | N2-N1-C5 | 113.1 ° |

| Bond Angle | N1-N2-C3 | 112.5 ° |

Data represents theoretical values for 2-(1H-Pyrazol-3-yl)pyridine calculated at the 6-311++G(2d,p) level of theory. wisc.edu

Electronic Structure Characterization (Frontier Molecular Orbitals (HOMO-LUMO), Charge Density Distribution, Ionization Potential)

DFT is also employed to characterize a molecule's electronic properties, which are fundamental to its chemical reactivity and intermolecular interactions. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, indicating that charge transfer can easily occur within the molecule. nih.govripublication.com

Charge Density Distribution: DFT calculations can generate Molecular Electrostatic Potential (MEP) maps and calculate Mulliken atomic charges. irjweb.com These tools visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding how a molecule will engage in electrostatic interactions, such as hydrogen bonding, with its biological target. nih.govirjweb.com

Ionization Potential and Electron Affinity: These global reactivity descriptors are related to the HOMO and LUMO energies, respectively. They provide quantitative measures of a molecule's reactivity and are used to predict its behavior in chemical reactions. irjweb.com

Table 3: Sample Frontier Orbital Energies for Pyrazole Analogs from DFT Studies

| Compound/Analog | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | B3LYP/6–311 G++(d,p) | - | - | 2.80 |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6–311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |

| 5-Aryl-3-(napth-2-yl)-1H-pyrazole (P4 analog) | DFT | - | - | 0.10667 |

Data compiled from various DFT studies on heterocyclic compounds. nih.govripublication.comirjweb.com

Theoretical Spectroscopic Predictions (e.g., Vibrational Frequencies)

Theoretical spectroscopic predictions, particularly the calculation of vibrational frequencies using methods like Density Functional Theory (DFT), are instrumental in interpreting experimental infrared (IR) and Raman spectra. By modeling the vibrational modes of a molecule, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of its constituent atoms.

The predicted vibrational spectrum of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine would be a composite of the vibrational modes of the indole and pyrazole rings, along with the amine substituent and the C-C linker. Key vibrational modes would include:

N-H Stretching: The indole and pyrazole rings, as well as the pyrazol-4-amine group, all contain N-H bonds. These stretching vibrations are expected to appear in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. researchgate.net Hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the indole and pyrazole rings are anticipated in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds of the pyrazole ring typically occur in the 1400-1650 cm⁻¹ range. researchgate.net

Ring Vibrations: The "breathing" modes of the indole and pyrazole rings, which involve the concerted stretching and contracting of the entire ring structure, give rise to characteristic bands in the fingerprint region of the spectrum.

N-H Bending: The in-plane bending (scissoring) and out-of-plane bending (wagging) of the amine and imine N-H groups will produce absorptions at lower frequencies.

An illustrative table of predicted vibrational frequencies for the key functional groups of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine, based on DFT calculations of analogous compounds, is presented below.

| Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3450 - 3550 | Asymmetric & Symmetric N-H Stretch | Pyrazol-4-amine |

| 3400 - 3500 | N-H Stretch | Indole & Pyrazole Rings |

| 3050 - 3150 | Aromatic C-H Stretch | Indole & Pyrazole Rings |

| 1600 - 1650 | N-H Bending (Scissoring) | Pyrazol-4-amine |

| 1550 - 1620 | C=C and C=N Stretching | Indole & Pyrazole Rings |

| 1400 - 1500 | Ring Skeletal Vibrations | Indole & Pyrazole Rings |

| 1150 - 1250 | C-N Stretching | Indole & Pyrazole Rings |

| 700 - 800 | C-H Out-of-Plane Bending | Indole Ring |

This table is illustrative and compiled from data on analogous indole and pyrazole compounds. Specific frequencies for the title compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape and Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the indole and pyrazole rings. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.

In the context of drug discovery, MD simulations are frequently used to study the interactions between a ligand and its protein target. dergipark.org.trnih.gov A typical workflow involves:

Docking: Initially, the compound is docked into the binding site of a receptor of interest to generate a plausible starting pose.

System Setup: The ligand-protein complex is then placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The MD simulation is run for a duration of nanoseconds to microseconds, during which the trajectory of each atom is recorded.

Analysis: The resulting trajectory is analyzed to assess the stability of the binding pose, identify key intermolecular interactions, and calculate binding free energies.

Key parameters analyzed from an MD simulation of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine in a receptor binding site would include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues or atoms highlights the flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are tracked throughout the simulation to identify critical interactions for binding affinity. The N-H and amine groups of the compound are likely to be important hydrogen bond donors.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity.

An illustrative table summarizing the potential outcomes of an MD simulation for 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine with a hypothetical kinase receptor is provided below.

| Simulation Parameter | Illustrative Finding | Implication |

| Ligand RMSD | Converges to a stable value < 2 Å | The compound maintains a stable binding pose within the receptor's active site. |

| Key H-Bonds | Persistent H-bonds between pyrazole N-H and backbone carbonyl of residue A; amine group and side chain of residue B. | These specific interactions are crucial for anchoring the compound in the binding pocket. |

| Dominant Conformation | Dihedral angle between indole and pyrazole rings stabilizes around 30°. | This represents the bioactive conformation of the compound when bound to this receptor. |

| MM/GBSA ΔG_bind | -50 kcal/mol | Indicates a favorable binding affinity of the compound for the receptor. |

This table is a hypothetical representation of typical results from an MD simulation and does not reflect actual experimental or computational data for the title compound.

Future Perspectives and Emerging Research Directions for 3 1h Indol 2 Yl 1h Pyrazol 4 Amine

Rational Design of Novel Indole-Pyrazole Chemotypes based on Advanced SAR Insights

The rational design of new and more effective indole-pyrazole-based drug candidates is intrinsically linked to a detailed comprehension of their structure-activity relationships (SAR). nih.govsemanticscholar.org The indole (B1671886) and pyrazole (B372694) moieties are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.govmdpi.combohrium.com Future research will focus on leveraging advanced SAR data to meticulously tailor novel chemotypes with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key to this endeavor is the understanding that both the indole and pyrazole rings can be strategically modified. nih.govnih.gov For instance, in the context of anticancer agents, SAR studies have demonstrated that the substitution pattern on both the indole and pyrazole rings, as well as the linker connecting them, can profoundly influence activity. nih.govumn.edu The position of the pyrazole ring on the indole nucleus (e.g., C2, C3) is a critical determinant of the pharmacological profile. umn.edu

Future design strategies will likely involve:

Isosteric and bioisosteric replacements: Replacing certain functional groups or ring systems with others that have similar steric and electronic properties to fine-tune the molecule's characteristics. nih.gov

Conformational locking: Introducing structural constraints to lock the molecule into a specific bioactive conformation, thereby enhancing its affinity for the target.

A deeper understanding of the three-dimensional and electronic requirements for optimal interaction with specific biological targets will be paramount. This will be achieved through a continuous feedback loop between synthetic chemistry, biological evaluation, and computational modeling.

Exploration of Multi-Targeted Pharmacological Approaches

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.govmdpi.com The recognition that such diseases often involve the dysregulation of multiple signaling pathways has spurred the development of multi-target-directed ligands (MTDLs). nih.govcapes.gov.br The indole-pyrazole scaffold is exceptionally well-suited for this approach, as both individual moieties are known to interact with a diverse range of biological targets. mdpi.comresearchgate.net

Future research will strategically design single molecules capable of simultaneously modulating several key targets implicated in a disease's progression. nih.govmdpi.com For instance, in the context of cancer, a single indole-pyrazole hybrid could be engineered to inhibit both protein kinases and tubulin polymerization, two critical processes in tumor growth and proliferation. nih.gov This multi-pronged attack could lead to enhanced efficacy, overcome drug resistance mechanisms, and potentially reduce side effects compared to combination therapies using multiple single-target drugs. nih.gov

The design of these MTDLs requires a sophisticated understanding of the pharmacology of different targets and the ability to integrate distinct pharmacophores into a single molecular entity without compromising the activity at each individual target. nih.gov

Integration of Cutting-Edge Computational Methodologies in Drug Discovery

The role of computational chemistry in modern drug discovery is indispensable, offering a powerful toolkit to accelerate the identification and optimization of lead compounds. nih.govnih.gov For indole-pyrazole derivatives, the integration of cutting-edge computational methodologies will be central to future research efforts. mdpi.comnih.gov

These methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into the binding mode and key interactions. nih.govasianpubs.org This information is crucial for understanding SAR and for the rational design of more potent inhibitors. nih.govasianpubs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to assess the stability of the interaction and the conformational changes that may occur upon binding. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods offer a high level of accuracy in predicting binding energies and reaction mechanisms by treating the most critical part of the system with quantum mechanics and the rest with molecular mechanics. nih.gov

Virtual Screening and Machine Learning: These approaches enable the rapid screening of large virtual libraries of compounds to identify potential hits with desired properties. nih.gov Machine learning algorithms can learn from existing data to predict the activity and other properties of new, untested compounds. nih.gov

By harnessing these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov

Investigation of Synergistic Biological Effects in Indole-Pyrazole Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. umn.eduacs.org Indole-pyrazole hybrids are a prime example of this approach, with the potential to exhibit synergistic pharmacological effects that surpass the activity of the individual components. nih.govumn.edu

Future investigations will focus on systematically exploring and quantifying these synergistic effects. nih.gov This will involve designing and synthesizing a variety of indole-pyrazole hybrids and evaluating their biological activity in a range of assays. umn.eduacs.org The goal is to identify combinations of indole and pyrazole scaffolds that lead to a greater than additive effect. nih.gov

For example, in the context of antimicrobial agents, one moiety might disrupt the bacterial cell wall while the other inhibits a key metabolic enzyme, leading to a potent bactericidal effect. Similarly, in cancer therapy, one part of the hybrid molecule could inhibit tumor growth while the other counteracts drug resistance mechanisms. nih.gov The exploration of these synergistic interactions opens up new avenues for developing highly effective therapeutic agents for a wide range of diseases. nih.govumn.edu

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine?

- Methodology : A multi-step synthesis approach is typically employed, involving condensation reactions and catalytic coupling. For example, analogous pyrazole derivatives are synthesized using reagents like cesium carbonate (base), copper(I) bromide (catalyst), and cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Critical steps include precise temperature control, inert atmosphere maintenance, and post-reaction purification via liquid-liquid extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients) .

- Key Data : Yield optimization (e.g., 17.9% in analogous reactions) and spectral confirmation (HRMS, H/C NMR) are essential for validation .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H NMR (e.g., δ 8.87 ppm for aromatic protons) and C NMR to confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]+ at m/z 215 for similar compounds) .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., N-H stretches near 3298 cm) .

Q. What are common impurities, and how are they addressed during purification?

- Methodology : Impurities often arise from incomplete coupling or side reactions. Techniques include:

- Chromatographic Separation : Gradient elution (e.g., 0–100% ethyl acetate in hexane) to isolate the target compound .

- Acid-Base Extraction : Use HCl washes to remove unreacted amines or catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Methodology :

- Catalyst Screening : Test alternatives to copper(I) bromide (e.g., palladium catalysts for cross-coupling) .

- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus ethers .

- Temperature Modulation : Explore microwave-assisted synthesis to reduce reaction time .

- Data Analysis : Design a factorial experiment to evaluate variables (catalyst, solvent, temperature) and quantify yield improvements.

Q. How should researchers resolve contradictory spectral data (e.g., unexpected H NMR shifts)?

- Methodology :

- Tautomerism Analysis : Pyrazole-indole systems may exhibit keto-enol tautomerism, altering NMR signals. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What computational strategies predict the bioactivity of 3-(1H-Indol-2-YL)-1H-pyrazol-4-amine?

- Methodology :

- Molecular Docking : Screen against targets like androgen receptors (AR) using AutoDock Vina. Key interactions include hydrogen bonding with residues (e.g., LEU704, GLY708) .

- Pharmacophore Modeling : Identify critical features (e.g., indole NH for hydrogen bonding) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the indole or pyrazole positions .

- Bioassay Testing : Evaluate antimicrobial/anticancer activity against model organisms (e.g., E. coli, S. aureus) .

- Data Table :

| Derivative | Substituent | IC (μM) | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl) analog | Cl at pyrazole | 12.5 | |

| 3-(Trifluoromethyl) analog | CF at indole | 8.2 |

Q. What strategies mitigate low purity in bulk synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.